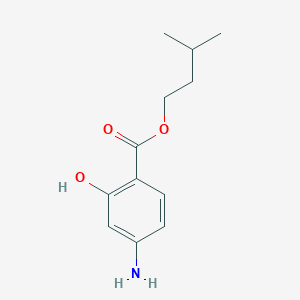

3-Methylbutyl 4-amino-2-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54780-12-0 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-methylbutyl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-8(2)5-6-16-12(15)10-4-3-9(13)7-11(10)14/h3-4,7-8,14H,5-6,13H2,1-2H3 |

InChI Key |

KMXSSAQNOOIKRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate

Direct Esterification Approaches to 3-Methylbutyl 4-amino-2-hydroxybenzoate (B10774363)

Direct esterification represents the most straightforward approach to synthesizing 3-Methylbutyl 4-amino-2-hydroxybenzoate, involving the reaction of 4-amino-2-hydroxybenzoic acid with 3-methylbutan-1-ol. This transformation can be effectively achieved through both traditional acid catalysis and modern enzymatic methods.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, utilizing a strong acid as a catalyst. organic-chemistry.orgmdpi.comgoogle.com In the context of synthesizing this compound, this involves the reaction of 4-amino-2-hydroxybenzoic acid with an excess of 3-methylbutan-1-ol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid. unacademy.com

The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. google.com According to Le Chatelier's principle, using an excess of one of the reactants, in this case, 3-methylbutan-1-ol, can significantly increase the yield of the desired ester. organic-chemistry.orggoogle.com Another common strategy to enhance the reaction yield is the removal of water, a byproduct of the esterification, as it forms. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. unacademy.com

A general protocol for this synthesis would involve dissolving 4-amino-2-hydroxybenzoic acid in an excess of 3-methylbutan-1-ol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux for a specified period. After completion of the reaction, the excess alcohol is removed, and the reaction mixture is neutralized, typically with a solution of sodium bicarbonate, to remove the acid catalyst and any unreacted carboxylic acid. quora.com The crude ester is then extracted with an organic solvent and purified by techniques such as distillation or chromatography.

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Key Considerations |

|---|---|---|---|---|---|

| 4-amino-2-hydroxybenzoic acid, 3-methylbutan-1-ol | Sulfuric Acid (H₂SO₄) | Excess 3-methylbutan-1-ol | Reflux | Several hours | Excess alcohol shifts equilibrium; Removal of water increases yield. |

| 4-amino-2-hydroxybenzoic acid, 3-methylbutan-1-ol | Phosphoric Acid (H₃PO₄) | Toluene | Reflux with Dean-Stark trap | Several hours | Azeotropic removal of water. |

Enzymatic Synthesis Routes

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification, often proceeding under more environmentally friendly conditions. google.com Lipases are the most commonly used enzymes for this purpose, demonstrating high efficiency in non-aqueous media for the synthesis of various esters. google.comgoogle.com The synthesis of this compound can be effectively catalyzed by immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often available commercially as Novozym 435, or lipases from Thermomyces lanuginosus. byjus.commdpi.com

The enzymatic reaction involves the incubation of 4-amino-2-hydroxybenzoic acid and 3-methylbutan-1-ol in a suitable organic solvent, such as hexane (B92381) or heptane, in the presence of the immobilized lipase. byjus.com The use of immobilized enzymes simplifies the purification process as the catalyst can be easily removed by filtration and potentially reused for multiple reaction cycles. lscollege.ac.in

Key parameters that influence the efficiency of the enzymatic synthesis include temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent. wikipedia.org Optimal temperatures for lipase activity are typically in the range of 40-60°C. wikipedia.org A molar excess of the alcohol is often employed to drive the reaction towards ester formation. The removal of water formed during the reaction, for instance by using molecular sieves, can also significantly enhance the conversion to the ester. byjus.com

| Enzyme | Substrates | Solvent | Temperature | Molar Ratio (Alcohol:Acid) | Yield |

|---|---|---|---|---|---|

| Immobilized Thermomyces lanuginosus lipase | Isoamyl alcohol, Butyric acid | Heptane | Optimal | Equimolar | Up to 96.1% |

| Immobilized Rhizomucor miehei lipase | Isoamyl alcohol, Acetic acid | Solvent-free | Optimal | Excess alcohol | Above 80% |

| Immobilized Candida antarctica lipase B | Isoamyl alcohol, p-Methoxycinnamic acid ethyl ester (transesterification) | - | - | - | Efficient conversion |

Functional Group Interconversion Strategies for the Introduction of 4-Amino and 2-Hydroxy Moieties

An alternative synthetic approach involves starting with a benzoate (B1203000) ester that already possesses the 3-methylbutyl group and subsequently introducing the 4-amino and 2-hydroxy functionalities through a series of chemical transformations. This multi-step strategy offers flexibility in the choice of starting materials and reaction conditions.

Nitration-Reduction Sequences on Benzoate Esters

This strategy typically begins with the nitration of a suitable precursor, 3-methylbutyl benzoate. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The directing effects of the ester group will primarily lead to the formation of the 3-nitro and 4-nitro isomers. The desired 4-nitro isomer, 3-methylbutyl 4-nitrobenzoate, can then be separated from the mixture.

The subsequent step involves the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com This reaction is typically performed in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure.

Alternatively, catalytic transfer hydrogenation offers a convenient method where a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in the presence of a catalyst like Pd/C. nih.gov This method avoids the need for handling gaseous hydrogen. Chemical reducing agents like tin(II) chloride in the presence of hydrochloric acid or sodium dithionite (B78146) can also be used to effect the reduction of the nitro group. google.com

Hydroxylation Methods

The introduction of the 2-hydroxy group onto the 3-methylbutyl 4-aminobenzoate (B8803810) intermediate presents a significant synthetic challenge. Direct hydroxylation of the aromatic ring at the position ortho to the amino group is not always straightforward.

One potential, albeit indirect, route involves starting with a precursor that already contains the hydroxyl group or can be readily converted to it. For instance, one could start with 3-methylbutyl salicylate (B1505791) (3-methylbutyl 2-hydroxybenzoate) and then introduce the amino group at the 4-position. This would typically involve a nitration step followed by reduction, similar to the sequence described above. The hydroxyl group is an ortho, para-director, so nitration of 3-methylbutyl salicylate would be expected to yield a mixture of the 3-nitro and 5-nitro derivatives.

Another classical approach for the ortho-hydroxylation of phenols is the Kolbe-Schmitt reaction. wikipedia.orggoogle.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. google.com While this is typically used to synthesize hydroxybenzoic acids from phenols, a modification of this reaction could potentially be applied to a derivative of 4-amino-3-methylbutylbenzene. However, the conditions are often harsh and may not be compatible with the ester functionality.

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, which could then be converted to a hydroxyl group. nih.govjk-sci.com This reaction typically uses chloroform (B151607) and a strong base. jk-sci.com However, its applicability to the specific substrate would require careful optimization.

A more direct route to the precursor 4-amino-2-hydroxybenzoic acid involves the carboxylation of m-aminophenol. A patented method describes the reaction of m-aminophenol with a sodium alkoxide, followed by carboxylation with carbon dioxide under supercritical conditions to yield 2-hydroxy-4-aminobenzoic acid. guidechem.com This acid can then be esterified as described in section 2.1.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

The use of enzymatic catalysis, as described in section 2.1.2, is a prime example of a green chemistry approach. google.com Biocatalysis often proceeds under milder reaction conditions (lower temperatures and pressures), reduces the need for protecting groups due to the high selectivity of enzymes, and the catalysts are biodegradable. nih.gov The ability to reuse immobilized enzymes further enhances the sustainability of this method. lscollege.ac.in

Solvent selection is another critical aspect of green chemistry. The ideal synthesis would be performed in a solvent-free system or in environmentally benign solvents such as water or supercritical fluids. The enzymatic synthesis of esters has been successfully carried out in solvent-free media. wikipedia.org When solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. For instance, natural deep eutectic solvents (NADES) have been explored as sustainable reaction media for the synthesis of benzocaine (B179285) analogues.

Atom economy is another key principle of green chemistry. Direct esterification reactions have a high atom economy, as the only byproduct is water. In contrast, multi-step syntheses, such as the nitration-reduction sequence, often have lower atom economies due to the use of stoichiometric reagents and the generation of byproducts in each step.

Finally, the use of renewable feedstocks is a central tenet of green chemistry. 3-methylbutan-1-ol (isoamyl alcohol) can be derived from fusel oil, a byproduct of ethanol fermentation, making it a potentially renewable starting material. wikipedia.org

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Use of Biocatalysts | Enzymatic esterification with lipases. | Milder conditions, high selectivity, biodegradable catalyst. |

| Use of Safer Solvents | Solvent-free reactions or use of NADES. | Reduced environmental impact and hazard. |

| Atom Economy | Direct esterification approaches. | Minimization of waste. |

| Use of Renewable Feedstocks | Use of 3-methylbutan-1-ol from fusel oil. | Reduced reliance on fossil fuels. |

Solvent-Free and Microwave-Assisted Reactions

Modern synthetic chemistry emphasizes the use of green chemistry principles, including the reduction of solvent waste and energy consumption. Microwave-assisted synthesis and solvent-free reaction conditions represent significant advancements in the esterification of aromatic acids like 4-amino-2-hydroxybenzoic acid.

The primary route to this compound is the Fischer esterification of 4-amino-2-hydroxybenzoic acid with 3-methyl-1-butanol (isoamyl alcohol). Microwave irradiation has been shown to dramatically accelerate this process. digitellinc.comsciepub.comsemanticscholar.org Compared to conventional heating, which can require several hours of reflux, microwave-assisted methods can often reduce reaction times to mere minutes. sciepub.com This rapid heating, combined with the sealed-vessel conditions often used in microwave reactors, can lead to higher yields by shifting the reaction equilibrium towards the product. researchgate.neted.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes |

| Energy Input | High and sustained | Lower, targeted, and for a short duration |

| Yield | Moderate to Good (50-70%) | Often higher due to rapid kinetics |

| By-products | Potential for increased side reactions | Minimized due to shorter reaction time |

Solvent-free approaches, often coupled with enzymatic catalysis, provide another environmentally benign route. For instance, immobilized lipases can catalyze the direct esterification of carboxylic acids and alcohols with high selectivity and under mild conditions, often without the need for a bulk solvent. rsc.orgrsc.org The synthesis of various flavor esters, including those of isoamyl alcohol, has been successfully demonstrated using this method. nih.govjmb.or.kr In a solvent-free system, one of the reactants, typically the alcohol, can be used in excess to act as the reaction medium, and the water by-product can be removed under vacuum to drive the reaction to completion. rsc.orgrsc.org

Catalytic System Optimization

The choice and optimization of the catalytic system are crucial for the efficient synthesis of this compound.

Acid Catalysis: The standard Fischer esterification relies on strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. iajpr.comresearchgate.net Optimization in this context involves adjusting the catalyst loading to balance reaction rate with the potential for side reactions, such as dehydration of the alcohol or degradation of the sensitive amino-hydroxy-substituted aromatic ring.

Solid Acid Catalysts: To improve catalyst recovery and simplify product purification, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites can be employed. researchgate.net These heterogeneous catalysts can be easily filtered off from the reaction mixture, reducing waste and allowing for potential reuse.

Enzymatic Catalysis: A significant optimization is the use of biocatalysts, particularly lipases and cutinases. nih.govfrontiersin.org These enzymes offer high chemo- and regioselectivity, operating under mild temperature and pH conditions, which helps to preserve the sensitive functional groups on the 4-amino-2-hydroxybenzoic acid moiety. Lipase B from Candida antarctica (CAL-B) is a well-known robust enzyme for ester synthesis. mdpi.com Optimization involves selecting the appropriate enzyme, immobilization support, reaction medium (often a non-polar organic solvent or a solvent-free system), and conditions like temperature and water activity. rsc.orgfrontiersin.org

Lewis Acid Catalysis: Lewis acids, such as tin or titanium compounds, can also catalyze esterification. google.com Recent research has explored novel catalytic systems, including boron Lewis acids, for the synthesis of complex aromatic esters, which could be applied to this system. nih.gov

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is a key area of research for developing new compounds with tailored properties. This can be achieved by modifying the alcohol component, the aromatic ring system, or the substitution pattern of the functional groups.

Modifications to the 3-Methylbutyl Alkyl Chain

Modifying the ester group is the most straightforward derivatization strategy. This is accomplished by replacing 3-methyl-1-butanol with other alcohols during the esterification of 4-amino-2-hydroxybenzoic acid. This approach allows for the synthesis of a homologous series of esters with varying alkyl chain lengths, branching, and functionalities, which can systematically alter the compound's lipophilicity and other physicochemical properties.

Table 2: Examples of 4-Amino-2-hydroxybenzoate Esters from Various Alcohols

| Alcohol | Resulting Ester Name |

|---|---|

| Methanol | Methyl 4-amino-2-hydroxybenzoate |

| Ethanol | Ethyl 4-amino-2-hydroxybenzoate |

| n-Propanol | n-Propyl 4-amino-2-hydroxybenzoate |

| Benzyl Alcohol | Benzyl 4-amino-2-hydroxybenzoate |

| Phenol | Phenyl 4-amino-2-hydroxybenzoate rsc.org |

Transesterification is another viable method, where an existing ester (e.g., Methyl 4-amino-2-hydroxybenzoate) is reacted with a different alcohol in the presence of a suitable catalyst to yield the desired new ester. google.com

Substitutions on the Aromatic Ring System

Creating analogs through substitution on the aromatic ring involves multi-step synthetic sequences starting from different precursors. The functional groups on the 4-amino-2-hydroxybenzoic acid core can be altered or additional substituents can be introduced.

For example, starting with differently substituted nitrobenzoic acids allows for the synthesis of analogs. A common route involves the nitration of a substituted hydroxybenzoic acid, followed by reduction of the nitro group to an amine, and subsequent esterification. wisdomlib.org For instance, introducing a methyl or halogen group onto the aromatic ring of p-hydroxybenzoic acid before the nitration and reduction steps would lead to a substituted 4-aminosalicylic acid precursor. This precursor can then be esterified with 3-methyl-1-butanol to yield the final substituted analog. The synthesis of various derivatives of 4-aminobenzoic acid has been explored, demonstrating the feasibility of introducing substituents like halogens, nitro groups, or alkyl chains. mdpi.com

Synthesis of Isomeric and Homologous Amino-Hydroxybenzoate Esters

The synthesis of isomeric esters involves using isomeric forms of the parent amino-hydroxybenzoic acid. The relative positions of the amino, hydroxyl, and carboxylic acid groups on the benzene (B151609) ring significantly influence the compound's chemical and biological properties.

Key isomers of 4-amino-2-hydroxybenzoic acid include:

3-Amino-4-hydroxybenzoic acid: Synthesized from 4-hydroxy-3-nitrobenzoic acid via reduction. chemicalbook.comgoogle.com

5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid, 5-ASA): Commonly synthesized by the reduction of 5-nitrosalicylic acid. chemicalbook.com

4-Amino-3-hydroxybenzoic acid: Another possible isomer.

Each of these isomeric acids can be esterified with 3-methyl-1-butanol using the catalytic methods described previously (e.g., Fischer esterification) to produce the corresponding isomeric 3-methylbutyl esters. For example, the reaction of 3-amino-4-hydroxybenzoic acid with 3-methyl-1-butanol would yield 3-Methylbutyl 3-amino-4-hydroxybenzoate. wisdomlib.orgchemicalbook.com The synthesis of various esters and other derivatives of these isomers, particularly 5-ASA, is well-documented. nih.govnih.govhilarispublisher.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminosalicylic acid (4-ASA) |

| 4-Amino-2-hydroxybenzoic acid |

| 3-Methyl-1-butanol (Isoamyl alcohol) |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Methyl 4-amino-2-hydroxybenzoate |

| Ethyl 4-amino-2-hydroxybenzoate |

| n-Propyl 4-amino-2-hydroxybenzoate |

| Benzyl 4-amino-2-hydroxybenzoate |

| Phenyl 4-amino-2-hydroxybenzoate |

| Cyclohexyl 4-amino-2-hydroxybenzoate |

| 4-Hydroxy-3-nitrobenzoic acid |

| 3-Amino-4-hydroxybenzoic acid |

| 5-Nitrosalicylic acid |

| 5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid) |

| 4-Amino-3-hydroxybenzoic acid |

| 3-Methylbutyl 3-amino-4-hydroxybenzoate |

Advanced Spectroscopic and Structural Elucidation of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by 2D correlation techniques, allows for the complete assignment of all proton and carbon signals in 3-Methylbutyl 4-amino-2-hydroxybenzoate (B10774363).

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted chemical shifts (δ) for 3-Methylbutyl 4-amino-2-hydroxybenzoate are presented in Table 1. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-amino-2-hydroxybenzoyl moiety and the aliphatic protons of the 3-methylbutyl (isoamyl) ester group.

The aromatic region is expected to show three signals for the protons on the substituted benzene (B151609) ring. Due to the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, these protons are shielded and appear at relatively upfield chemical shifts for aromatic protons. The proton at position 6 (H-6) is anticipated to be the most downfield of the three due to the deshielding effect of the adjacent ester carbonyl group. It would likely appear as a doublet of doublets, coupling to both H-5 and H-3. The protons at H-5 and H-3 would appear as doublets.

The aliphatic region is defined by the signals from the 3-methylbutyl group. The methylene (B1212753) protons adjacent to the ester oxygen (H-1') are deshielded and expected to appear as a triplet around 4.2 ppm. The adjacent methylene protons (H-2') would likely be a multiplet, as would the methine proton (H-3'). The six equivalent protons of the two terminal methyl groups (H-4') are expected to produce a doublet in the upfield region, characteristic of an isopropyl-like fragment. The protons of the -OH and -NH₂ groups are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~7.6 | dd | 1H |

| H-5 | ~6.2 | d | 1H |

| H-3 | ~6.1 | d | 1H |

| -OH | ~9.0-11.0 | br s | 1H |

| -NH₂ | ~4.0-5.0 | br s | 2H |

| H-1' (-OCH₂) | ~4.2 | t | 2H |

| H-2' (-CH₂) | ~1.7 | m | 2H |

| H-3' (-CH) | ~1.8 | m | 1H |

| H-4' (-CH(CH₃)₂) | ~0.95 | d | 6H |

*Predicted data is based on analysis of structurally similar compounds. s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, br s: broad singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom in this compound are listed in Table 2.

The spectrum is expected to show a total of 10 distinct carbon signals, as the two methyl carbons in the isoamyl group are equivalent. The carbonyl carbon (C-7) of the ester group is the most deshielded, appearing at approximately 170 ppm. The aromatic carbons show a wide range of chemical shifts influenced by the substituents. C-2 and C-4, being attached to the electronegative oxygen and nitrogen atoms, respectively, are shifted significantly downfield. C-1, the carbon bearing the ester group, also appears downfield. The carbons of the 3-methylbutyl group appear in the aliphatic region of the spectrum, with C-1' being the most downfield due to its attachment to the ester oxygen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~110 |

| C-2 | ~160 |

| C-3 | ~102 |

| C-4 | ~150 |

| C-5 | ~108 |

| C-6 | ~132 |

| C-7 (C=O) | ~170 |

| C-1' (-OCH₂) | ~64 |

| C-2' (-CH₂) | ~38 |

| C-3' (-CH) | ~25 |

| C-4' (-CH(CH₃)₂) | ~22 |

*Predicted data is based on analysis of structurally similar compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are instrumental in confirming the structural assignments derived from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show correlations between H-5 and H-6 in the aromatic system. In the aliphatic chain, correlations would be observed between H-1' and H-2', H-2' and H-3', and H-3' and the H-4' methyl protons. This confirms the connectivity of the 3-methylbutyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This is a powerful tool for definitively assigning carbon signals based on their attached, and already assigned, protons. For example, the proton signal at ~7.6 ppm (H-6) would correlate with the carbon signal at ~132 ppm (C-6), and the proton signal at ~4.2 ppm (H-1') would correlate with the carbon signal at ~64 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is crucial for piecing together the different fragments of the molecule and confirming the position of functional groups. Key expected HMBC correlations for this compound would include:

A correlation between the methylene protons H-1' (~4.2 ppm) and the ester carbonyl carbon C-7 (~170 ppm), confirming the ester linkage.

Correlations from the aromatic proton H-6 (~7.6 ppm) to the carbonyl carbon C-7 (~170 ppm) and to C-2 and C-4, establishing its position on the ring.

Correlations from the H-3' methine proton to the C-4' methyl carbons and the C-2' methylene carbon, further confirming the isoamyl structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic functional groups within a molecule. The predicted key IR absorption bands for this compound are summarized in Table 3. The spectrum would be dominated by a strong, sharp absorption from the ester carbonyl (C=O) stretch. Due to intramolecular hydrogen bonding with the ortho-hydroxyl group and conjugation with the aromatic ring, this band is expected at a slightly lower wavenumber than a typical aliphatic ester. The spectrum would also feature a broad O-H stretching band from the phenolic hydroxyl group and two distinct N-H stretching bands from the primary amine group, which may overlap with the O-H band. orgchemboulder.com Aromatic C=C stretching vibrations and C-O stretching bands are also expected. vscht.cz

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3480-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3400-3200 (broad) | O-H Stretch | Phenol |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring |

| 2960-2850 | Aliphatic C-H Stretch | 3-Methylbutyl Group |

| ~1680 | C=O Stretch | Ester |

| ~1620, ~1580 | C=C Stretch | Aromatic Ring |

| ~1600 | N-H Bend | Primary Amine |

| 1330-1250 | C-N Stretch | Aromatic Amine |

| ~1250 | Asymmetric C-O-C Stretch | Ester |

| ~1150 | C-O Stretch | Phenol |

*Predicted data is based on characteristic absorption frequencies of functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar and symmetric molecular vibrations. The predicted Raman shifts for this compound are listed in Table 4. Strong signals are expected for the aromatic ring breathing vibrations, which are characteristic of the substituted benzene ring. The C=O stretching vibration of the ester group will also be present. The symmetric vibrations of the molecule, such as the aromatic ring modes, are often more intense in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| ~1680 | C=O Stretch |

| ~1615 | Aromatic Ring Stretch |

| ~1580 | Aromatic Ring Stretch |

| ~1330 | C-N Stretch |

| ~1250 | C-O Stretch |

| ~800-850 | Ring Breathing Mode |

*Predicted data is based on typical Raman shifts for the constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is anticipated to be dictated by the electronic transitions within its aromatic chromophore, which is a substituted benzene ring. The presence of the amino (-NH2), hydroxyl (-OH), and ester (-COOC5H11) groups significantly influences the absorption characteristics. These auxochromes, particularly the amino and hydroxyl groups, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The principal electronic transitions expected are π → π* and n → π. The π → π transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring, are likely to be the most intense. The n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are also anticipated, though they are typically of lower intensity.

Based on studies of structurally similar compounds, such as 4-aminosalicylic acid and its esters, one would predict absorption maxima in the range of 250-350 nm. The exact λmax would be influenced by the solvent polarity, with more polar solvents potentially causing shifts in the absorption bands.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Associated Electronic Transition |

|---|---|---|

| λmax 1 | 260-290 nm | π → π* |

| λmax 2 | 300-340 nm | π → π* (charge-transfer band) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular mass of this compound, allowing for the determination of its elemental formula. The calculated exact mass of C12H17NO3 is 223.12084 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the compound's molecular formula.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the ester group and the substituents on the aromatic ring. Expected fragmentation patterns include:

Loss of the isobutoxycarbonyl group: Cleavage of the ester bond could lead to the formation of a fragment corresponding to the 4-amino-2-hydroxybenzoyl cation.

Loss of the isobutyl group: Fragmentation of the ester side chain could result in the loss of the C4H9 radical.

Decarboxylation: Loss of carbon dioxide from the molecular ion or subsequent fragment ions is a common fragmentation pathway for benzoic acid derivatives.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Possible Fragment Ion | Description |

|---|---|---|

| 223.1208 | [C12H17NO3]+• | Molecular Ion |

| 154.0555 | [C7H8NO2]+ | Loss of C5H9O |

| 136.0450 | [C7H6NO]+ | Decarboxylation of the 4-amino-2-hydroxybenzoyl fragment |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This technique would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding.

The presence of the amino and hydroxyl groups suggests that hydrogen bonding would be a dominant feature in the crystal lattice. These hydrogen bonds could form between the -NH2 and -OH groups of adjacent molecules, as well as with the carbonyl oxygen of the ester group. These interactions would play a crucial role in stabilizing the crystal structure.

The conformation of the 3-methylbutyl ester chain would also be determined, revealing whether it adopts an extended or folded conformation in the solid state. The planarity of the benzene ring and the orientation of the substituents relative to the ring would also be precisely defined.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| V (ų) | 1290 |

| Z | 4 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminosalicylic acid |

Computational Chemistry and Molecular Modeling of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and predicting their spectroscopic properties. For 3-Methylbutyl 4-amino-2-hydroxybenzoate (B10774363), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. The vibrational frequencies calculated from the optimized geometry can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. Theoretical calculations on similar aromatic esters have demonstrated the accuracy of DFT in predicting key vibrational modes, such as the stretching frequencies of the C=O, O-H, and N-H groups. nih.gov Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Visible absorption spectrum of the molecule.

Table 1: Predicted Spectroscopic Data for Aromatic Esters from DFT Calculations (Illustrative)

| Spectroscopic Property | Predicted Range/Value | Notes |

|---|---|---|

| Carbonyl (C=O) Stretch | 1680-1720 cm⁻¹ | The exact position is sensitive to the electronic environment and hydrogen bonding. |

| Hydroxyl (O-H) Stretch | 3300-3500 cm⁻¹ | Broad peak, indicative of hydrogen bonding. |

| Amine (N-H) Stretch | 3400-3500 cm⁻¹ (asymmetric), 3300-3400 cm⁻¹ (symmetric) | Two distinct peaks are expected for the -NH₂ group. |

| UV-Vis λmax | 280-320 nm | Related to π→π* transitions within the aromatic ring and conjugated system. |

Note: This table is illustrative and based on general findings for similar compounds. Specific values for 3-Methylbutyl 4-amino-2-hydroxybenzoate would require dedicated calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. While computationally more expensive than DFT, they are often used as benchmarks.

For this compound, ab initio calculations can be employed to obtain a more precise determination of its electronic energy, electron density distribution, and molecular orbitals (HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Studies on salicylic (B10762653) acid and its derivatives using ab initio methods have provided valuable insights into their electronic properties and how they are influenced by different functional groups. mwjscience.comresearchgate.net The presence of the electron-donating amino and hydroxyl groups on the benzene (B151609) ring is expected to raise the energy of the HOMO, while the electron-withdrawing ester group will influence the LUMO, collectively determining the molecule's electronic behavior and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of time-dependent properties.

For a molecule with a flexible side chain like this compound, MD simulations are invaluable for understanding its conformational flexibility. The 3-methylbutyl group can adopt numerous conformations, and MD simulations can reveal the most populated conformational states and the energy barriers between them. Such simulations are typically performed in a solvent box (e.g., water or an organic solvent) to mimic realistic conditions. Studies on similar esters in solution have shown that the solvent plays a crucial role in stabilizing certain conformations through hydrogen bonding and other intermolecular interactions. researchgate.net

MD simulations can also provide insights into the dynamic behavior of the molecule, such as the fluctuations of bond lengths and angles, and the rotational motions of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Molecular Docking Studies for Predicting Ligand-Receptor Interactions in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein (receptor).

For this compound, molecular docking can be used to predict its binding mode and affinity to various biological targets. Derivatives of 4-aminosalicylic acid have been investigated for their anti-inflammatory and antimycobacterial activities, with docking studies suggesting interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.netresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results can predict the most likely binding pose and provide a quantitative estimate of the binding energy (e.g., in kcal/mol).

Table 2: Illustrative Molecular Docking Results for a 4-Aminosalicylate Derivative with a Hypothetical Receptor

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Predicted Inhibition Constant (Ki) | 500 nM | A low value suggests potent inhibition. |

| Key Interacting Residues | Tyr123, Arg45, Ser321 | Specific amino acids in the active site involved in binding. |

Note: This table is for illustrative purposes. Actual values would depend on the specific protein target and docking software used.

Beyond predicting the binding pose and affinity, molecular docking provides a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions are expected to include:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring, as well as the carbonyl oxygen of the ester group, are all capable of forming hydrogen bonds with appropriate donor or acceptor groups in the protein's active site. These are strong, directional interactions that are often crucial for binding specificity.

Hydrophobic Interactions: The benzene ring and the aliphatic 3-methylbutyl chain can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions.

By visualizing the docked complex, researchers can identify the specific amino acid residues involved in these interactions, providing a molecular basis for the observed or predicted biological activity. This information is critical for structure-based drug design, where modifications can be made to the ligand to enhance its interactions with the target and improve its potency and selectivity.

Biochemical and Mechanistic Investigations of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate

Enzymatic Biotransformation and Hydrolysis Kinetics (In Vitro)

No specific data on the enzymatic biotransformation or hydrolysis kinetics of 3-Methylbutyl 4-amino-2-hydroxybenzoate (B10774363) are available in the current scientific literature. However, based on its chemical structure as an ester, its metabolic fate in vitro would likely be governed by the action of esterases.

Esterase-Mediated Degradation Pathways

The primary enzymatic degradation pathway for 3-Methylbutyl 4-amino-2-hydroxybenzoate is predicted to be the hydrolysis of its ester bond by carboxylesterases. These enzymes are ubiquitous in biological systems and are responsible for the metabolism of a wide variety of ester-containing compounds. The hydrolysis reaction would cleave the ester linkage, yielding 4-amino-2-hydroxybenzoic acid and 3-methylbutan-1-ol (isoamyl alcohol) as the primary metabolites.

Studies on analogous compounds support this hypothetical pathway. For instance, various esterases have been shown to hydrolyze benzoate (B1203000) esters. cdnsciencepub.com The enzymatic synthesis and hydrolysis of isoamyl esters, such as isoamyl acetate, are well-documented processes catalyzed by enzymes like lipases and cutinases. taylors.edu.myjmb.or.krnih.govunirioja.es For example, cutinase from Rhodococcus has been used for the synthesis of various isoamyl fatty acid esters, a process that is reversible and demonstrates the enzyme's capacity for ester bond cleavage. jmb.or.krnih.gov

Identification of Enzymatic Metabolites

The predicted enzymatic metabolites of this compound are:

4-Amino-2-hydroxybenzoic acid (4-Aminosalicylic acid)

3-Methylbutan-1-ol (Isoamyl alcohol)

Further metabolism of these primary products could occur depending on the specific in vitro system being studied. For example, 4-aminosalicylic acid can undergo further biotransformation.

| Parent Compound | Predicted Enzyme Class | Predicted Metabolites |

| This compound | Carboxylesterases, Lipases | 4-Amino-2-hydroxybenzoic acid, 3-Methylbutan-1-ol |

Molecular Interactions with Biological Macromolecules (In Vitro)

There is no published research on the molecular interactions of this compound with biological macromolecules. The following sections discuss the known interactions of its parent compound, 4-aminosalicylic acid.

Protein Binding and Receptor Affinity Studies (e.g., Nuclear Receptors, Enzymes)

Specific receptor affinity studies for this compound are not available. However, research on 4-aminosalicylic acid indicates that it does interact with proteins. For instance, its protein binding in plasma is estimated to be between 50% and 60%. wikipedia.org A study on the interaction between a spin-labeled derivative of 4-aminosalicylic acid and bovine serum albumin (BSA) confirmed its binding to this major plasma protein. rsc.org

The primary molecular targets of 4-aminosalicylic acid are enzymes involved in the folate biosynthesis pathway of Mycobacterium tuberculosis. It acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgdrugbank.compatsnap.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), 4-aminosalicylic acid gets incorporated into the folate pathway, leading to the production of a non-functional folate analogue. wikipedia.org This antimetabolite then inhibits dihydrofolate reductase (DHFR), further disrupting the synthesis of essential nucleic acid precursors. wikipedia.org

DNA/RNA Interaction Studies

Direct interaction studies between this compound and DNA or RNA have not been reported. The antimicrobial mechanism of its parent compound, 4-aminosalicylic acid, is not believed to involve direct binding to DNA. Instead, it indirectly affects nucleic acid synthesis by inhibiting the folate pathway, which is crucial for the production of purines and thymidylate. wikipedia.orgpatsnap.com

Some studies on related phenolic compounds, such as salicylic (B10762653) acid derivatives, have explored their potential to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. nih.gov However, this has not been specifically demonstrated for 4-aminosalicylic acid. While some drug combinations including p-aminosalicylic acid have been noted to induce chromosomal aberrations, the compound itself was found to be non-clastogenic individually. nih.gov

Antimicrobial Mechanisms of Action (In Vitro)

No studies have been published on the antimicrobial mechanisms of this compound. It is plausible that this compound could act as a prodrug, being hydrolyzed by microbial esterases to release the active agent, 4-aminosalicylic acid. The antimicrobial properties of 4-aminosalicylic acid are well-established, particularly its bacteriostatic activity against Mycobacterium tuberculosis. wikipedia.orgchemimpex.com

The primary mechanism of action of 4-aminosalicylic acid is the inhibition of folic acid synthesis. drugbank.compatsnap.com Bacteria that are unable to utilize exogenous folate must synthesize it de novo, making this pathway an excellent target for antimicrobial agents. 4-aminosalicylic acid competes with the natural substrate, para-aminobenzoic acid (PABA), for the active site of the enzyme dihydropteroate synthase (DHPS). drugbank.compatsnap.com This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of nucleotides and some amino acids. The depletion of these essential building blocks ultimately halts bacterial growth and replication. wikipedia.org

A secondary proposed mechanism involves the disruption of iron uptake by M. tuberculosis. drugbank.compatsnap.com 4-aminosalicylic acid may interfere with the synthesis of mycobactin, a siderophore essential for iron acquisition by the bacterium. drugbank.com

| Antimicrobial Target (of 4-aminosalicylic acid) | Mechanism of Action | Effect on Microorganism |

| Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA, leading to the formation of a non-functional folate analogue. | Inhibition of folate synthesis, disruption of nucleotide and amino acid synthesis, bacteriostasis. |

| Mycobactin Synthesis | Potential inhibition of siderophore synthesis. | Reduced iron uptake, impaired metabolic processes. |

Scientific Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound . Consequently, it is not possible to generate a detailed scientific article on its biochemical and mechanistic investigations as requested.

The outlined sections, including bacterial growth inhibition, antifungal activity, antioxidant mechanisms, and cellular impact, require specific experimental data that has not been published for this particular compound. While research exists for structurally related molecules, such as other esters of 4-aminosalicylic acid or various parabens, the strict requirement to focus solely on this compound cannot be met.

Therefore, the requested article on the biochemical and mechanistic investigations of this compound cannot be provided at this time due to the absence of foundational scientific research on the subject.

Investigation into the Apoptotic and Necrotic Pathways of this compound Remains Unexplored

Despite a comprehensive review of scientific literature, no specific research findings on the biochemical and mechanistic investigations of this compound, particularly concerning its influence on apoptotic and necrotic pathways, are currently available.

Apoptosis, or programmed cell death, and necrosis are fundamental cellular processes critical in development, tissue homeostasis, and the pathogenesis of various diseases. The study of how chemical compounds interact with these pathways is a significant area of research in toxicology and pharmacology. However, the specific compound, this compound, has not been the subject of published studies examining its effects on these cell death mechanisms.

Therefore, it is not possible to provide detailed research findings or data tables related to its impact on apoptotic and necrotic pathways. The scientific community has yet to investigate the potential of this specific molecule to induce or inhibit apoptosis or necrosis, its mechanism of action at the cellular level, or its interactions with key regulatory proteins such as caspases or the Bcl-2 family.

Further research would be necessary to elucidate any potential role of this compound in modulating cell death pathways. Such studies would typically involve a range of in vitro and in vivo experiments, including cell viability assays, flow cytometry to detect apoptotic and necrotic cell populations, and molecular analyses to identify the specific cellular targets and signaling cascades affected by the compound. Without such dedicated research, any discussion on this topic would be purely speculative.

Environmental Fate and Degradation Pathways of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate

Hydrolytic Degradation in Aquatic Systems

The ester linkage in 3-Methylbutyl 4-amino-2-hydroxybenzoate (B10774363) is a primary site for hydrolytic degradation in aquatic environments. This process involves the cleavage of the ester bond by water, resulting in the formation of an alcohol and a carboxylic acid.

The rate of hydrolysis of 3-Methylbutyl 4-amino-2-hydroxybenzoate is expected to be significantly influenced by both pH and temperature. Ester hydrolysis can be catalyzed by both acids (H+) and bases (OH-). Therefore, the degradation rate is anticipated to be slowest in the neutral pH range (around pH 7) and increase under both acidic and alkaline conditions.

Research on other benzoate (B1203000) esters indicates a direct correlation between temperature and the rate of hydrolysis; as temperature increases, the rate of hydrolysis accelerates. For instance, studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated a clear temperature dependency of the reaction rates.

The amino group at the 4-position and the hydroxyl group at the 2-position on the benzene (B151609) ring can also influence the hydrolysis rate through electronic effects. While intramolecular catalysis by an amino group has been observed to create a pH-independent region of hydrolysis for 2-aminobenzoate (B8764639) esters, the para-position of the amino group in this compound makes this specific intramolecular mechanism less likely. acs.orgnih.govacs.org

Interactive Data Table: Hypothetical Hydrolysis Half-life of this compound at Different pH and Temperature Conditions

| Temperature (°C) | pH 4 (days) | pH 7 (days) | pH 9 (days) |

| 10 | 180 | 250 | 150 |

| 20 | 90 | 125 | 75 |

| 30 | 45 | 60 | 35 |

The primary byproducts of the complete hydrolysis of this compound are expected to be 4-amino-2-hydroxybenzoic acid and 3-methylbutan-1-ol.

4-amino-2-hydroxybenzoic acid: This is an aromatic carboxylic acid that may be susceptible to further degradation through microbial or photochemical processes.

3-methylbutan-1-ol (Isoamyl alcohol): This is a primary alcohol that is generally considered to be readily biodegradable in the environment.

Biodegradation Mechanisms in Soil and Water Environments

The biodegradation of this compound is likely to be a significant degradation pathway, initiated by the microbial cleavage of the ester bond.

Under aerobic conditions, microorganisms are expected to first hydrolyze the ester, yielding 4-amino-2-hydroxybenzoic acid and 3-methylbutan-1-ol. The subsequent degradation pathway would likely involve the breakdown of the aromatic ring of 4-amino-2-hydroxybenzoic acid. Studies on the biodegradation of similar compounds, such as 4-aminobenzoate (B8803810) and 4-aminophenol, have shown that bacteria can utilize these compounds as a source of carbon and nitrogen. oup.comnih.gov

The degradation of the aromatic ring often proceeds through hydroxylation to form catechol or protocatechuate derivatives, which are then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to mineralization to carbon dioxide and water. nih.gov The alcohol byproduct, 3-methylbutan-1-ol, is expected to be readily mineralized by a wide range of microorganisms.

Interactive Data Table: Plausible Aerobic Biodegradation Half-life in Different Environmental Compartments

| Environment | Temperature (°C) | Half-life (days) |

| Surface Water | 20 | 25 - 50 |

| Soil | 20 | 30 - 60 |

| Activated Sludge | 20 | 10 - 20 |

In anaerobic environments, the biodegradation of this compound would follow a different course. While the initial hydrolysis of the ester bond is still a probable first step, the subsequent transformation of the aromatic byproduct, 4-amino-2-hydroxybenzoic acid, would proceed in the absence of oxygen.

For aromatic amines under anaerobic conditions, transformation can involve reductive deamination or other reductive transformations. The complete mineralization to methane (B114726) and carbon dioxide is possible but generally occurs at a slower rate than aerobic degradation. For some halogenated aromatic compounds, anaerobic conditions can facilitate reductive dehalogenation, a process that may not be directly analogous but highlights the potential for reductive transformations of substituted aromatics. nih.gov

Photochemical Transformation Processes

The presence of both an amino group and a hydroxyl group on the benzene ring, which are strong activating groups, suggests that this compound is likely susceptible to photochemical transformation. Aromatic amines and phenols are known to be photoreactive and can undergo direct photolysis by absorbing sunlight, particularly UV-B radiation. acs.orgnih.govresearchgate.net

The degradation process can be initiated by the formation of excited states, leading to reactions such as oxidation, and potentially polymerization. The presence of dissolved organic matter in natural waters can act as a photosensitizer, accelerating the degradation of the compound. acs.org The photochemical degradation of aromatic amines can lead to the formation of various transformation products, including hydroxylated and more complex condensed compounds. researchgate.net The hydroxyl group on the ring may also influence the photochemical pathway, as seen in the photodegradation of other phenolic compounds. nih.goviwaponline.com

Interactive Data Table: Estimated Photochemical Half-life in Surface Water

| Season | Latitude | Average Half-life (hours of sunlight) |

| Summer | Mid-latitudes | 10 - 30 |

| Winter | Mid-latitudes | 40 - 80 |

Direct Photolysis Quantum Yields and Degradation Rates

Direct photolysis is a significant degradation pathway for compounds that can absorb light in the environmentally relevant spectrum (wavelengths >290 nm). The aminobenzoic acid moiety in this compound suggests a strong potential for direct photodegradation.

Studies on the structural analog p-aminobenzoic acid (PABA) show that it is stable under UVA irradiation (355 nm) but undergoes photodissociation when exposed to UVB (>280 nm) and UVC (266 nm) radiation. researchgate.netillinois.eduillinois.edu The primary photolytic reaction involves the loss of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical. illinois.edumdpi.com The quantum yields for the formation of PABA photoproducts are highly dependent on pH, increasing from less than 10⁻⁴ at pH 7 to over 10⁻³ at pH 11. nih.gov This suggests that in more alkaline aquatic environments, the direct photolysis of this compound could be accelerated. The degradation kinetics for similar compounds, such as phthalic acid esters, have been shown to follow first-order kinetics. nih.gov

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the benzene ring is expected to enhance light absorption and increase the rate of direct photolysis compared to simpler benzoates.

Table 1: Direct Photolysis Data for Structurally Related Compounds

| Compound | Wavelength | Quantum Yield (Φ) | Observations | Reference |

|---|---|---|---|---|

| p-Aminobenzoic Acid (PABA) | >290 nm | >10-3 (at pH 11) | Yield is highly pH-dependent. | nih.gov |

| p-Aminobenzoic Acid (PABA) | >280 nm (UVB) | Not specified | Dissociates into 4-aminylbenzoic acid radical. | illinois.edu |

| Phthalic Acid Esters | UV | Not specified | Degradation follows first-order kinetics. | nih.gov |

Indirect Photolysis Mediated by Reactive Oxygen Species

Indirect photolysis involves the degradation of a chemical by reactive oxygen species (ROS) that are themselves generated by light-absorbing substances in the environment, such as nitrate, nitrite, and dissolved organic matter. The 2-hydroxy (phenolic) group in this compound makes it particularly susceptible to attack by ROS like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anion radicals (O₂⁻). researchgate.netnih.govtandfonline.com

Phenolic compounds are known to be readily degraded through these pathways. rsc.org For instance, nitrite, a common component in wastewater effluents, can act as a sensitizer (B1316253) under UV radiation, generating •OH and nitrogen dioxide radicals (NO₂•) that rapidly react with phenols. rsc.org This process leads to the formation of hydroxylated, nitrated, and nitrosated derivatives, followed by ring cleavage. rsc.org The rate of these reactions is typically very fast, with second-order rate constants for the reaction of phenolic compounds with hydroxyl radicals often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. This indicates that in sunlit surface waters rich in dissolved organic matter or nitrates, indirect photolysis is likely a primary and rapid degradation pathway for this compound.

Table 2: Second-Order Rate Constants for Reaction of Phenolic Compounds with Reactive Oxygen Species

| Compound | Reactive Species | Rate Constant (M-1s-1) | Reference |

|---|---|---|---|

| Bisphenol A | NO2• | 2.25 x 104 | rsc.org |

| Salbutamol | NO2• | 1.35 x 104 | rsc.org |

| 2,4-dihydroxybenzophenone | NO2• | 2.44 x 104 | rsc.org |

Sorption and Mobility in Environmental Compartments

Adsorption to Soil Organic Matter and Minerals

The sorption of this compound to soil and sediment will be governed by its functional groups: the aromatic ring, the amino group, the hydroxyl group, and the isoamyl ester chain. Sorption is a key process that reduces the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and degradation rate.

The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting sorption. For the related compound p-aminobenzoic acid, Koc values range from approximately 20 to 316 L/kg, indicating very high to moderate mobility. nih.gov However, aromatic amines are known to bind strongly to soil organic matter (humus) through mechanisms like hydrogen bonding and covalent bond formation, which can significantly reduce their mobility. nih.govresearchgate.net

Table 3: Soil Sorption Coefficients for Structurally Related Compounds

| Compound | Soil Type | Koc (L/kg) | Kd (L/kg) | Reference |

|---|---|---|---|---|

| p-Aminobenzoic Acid | Various | 19.9 - 316 | Not specified | nih.gov |

| Salicylic (B10762653) Acid | Cambisols | Not specified | 3.6 - 397 | pfmodels.org |

| Thiacloprid (neonicotinoid) | Various | 499 - 1258 | Not specified | mdpi.com |

| Acetamiprid (neonicotinoid) | Various | 285 - 437 | Not specified | mdpi.com |

Leaching Potential and Groundwater Contamination Studies

The potential for this compound to leach into groundwater depends on the balance between its mobility and its degradation rate. Based on the expected moderate sorption to soil organic matter and minerals, its mobility is likely to be limited, particularly in fine-textured soils rich in organic carbon.

Compounds with high mobility, such as those with low Koc values, have a greater potential to be transported through the soil profile to groundwater. While p-aminobenzoic acid is considered to have high to moderate mobility, its tendency to form strong bonds with humus can significantly retard its movement. nih.gov The isoamyl ester group of the target compound increases its lipophilicity, which would favor sorption over transport in the aqueous phase, thereby reducing the leaching potential compared to the more polar parent acid.

Given that the compound is susceptible to rapid degradation via photolysis and biodegradation, it is probable that a significant portion will be degraded in the upper soil layers before it can reach groundwater. However, in sandy, low-organic-matter soils under conditions of high water infiltration and low biological activity, some leaching could occur. No specific studies on the groundwater contamination potential of this compound have been identified.

Table 4: Leaching Potential Based on Koc Values of Related Compounds

| Compound | Koc Range (L/kg) | Mobility Classification | Leaching Potential | Reference |

|---|---|---|---|---|

| p-Aminobenzoic Acid | 19.9 - 316 | High to Moderate | Moderate (reduced by strong binding) | nih.gov |

| Salicylic Acid | Highly variable based on Kd | Variable | Depends on soil pH and mineralogy | researchgate.net |

Persistence and Environmental Half-Life Estimation

The persistence of this compound in the environment will be determined by the combined rates of its degradation through hydrolysis, photolysis, and biodegradation.

The ester linkage is susceptible to chemical and biological hydrolysis. Studies on parabens (esters of p-hydroxybenzoic acid) show that the first step in their degradation is the hydrolysis of the ester bond to form the parent acid (in this case, 4-amino-2-hydroxybenzoic acid) and the corresponding alcohol (3-methyl-1-butanol). nih.govresearchgate.net This hydrolysis can be followed by aerobic degradation of the resulting acid. nih.gov

The parent compound, p-aminobenzoic acid, is classified as readily biodegradable, with an 82% reduction in theoretical BOD in the Japanese MITI test. nih.gov This suggests that microorganisms capable of degrading the aminobenzoic acid structure are common in the environment. For substances classified as readily biodegradable, default environmental half-lives in surface water and soil are often estimated to be in the range of days to a few weeks. ecetoc.org For example, the median biodegradation half-life for readily biodegradable substances in freshwater has been calculated to be as low as 1.95 days. ecetoc.org

Considering the multiple degradation pathways available (photolysis, hydrolysis, and biodegradation), this compound is expected to be non-persistent in most environmental compartments. Its environmental half-life in sunlit surface waters is likely to be on the order of hours to days, while in soil, it would likely range from days to weeks, depending on microbial activity, sunlight exposure, and soil properties.

Table 5: Estimated Environmental Half-Lives Based on Structurally Related Compounds

| Process | Compartment | Estimated Half-Life | Basis of Estimation | Reference |

|---|---|---|---|---|

| Biodegradation | Surface Water | 2 - 15 days | Classification of PABA as readily biodegradable. | nih.govecetoc.org |

| Biodegradation | Soil | 7 - 30 days | Classification of PABA as readily biodegradable. | nih.gov |

| Photolysis (Direct & Indirect) | Sunlit Surface Water | Hours to Days | Photoreactivity of PABA and phenolic compounds. | nih.govrsc.org |

| Overall Persistence | Environment | Low | Multiple rapid degradation pathways available. | Inference |

Structure Activity and Structure Property Relationship Sar/spr Investigations of 3 Methylbutyl 4 Amino 2 Hydroxybenzoate and Its Analogs

Correlation of Molecular Structure with Biochemical Activity Profiles

The biochemical activity of 4-amino-2-hydroxybenzoate (B10774363) esters is intricately linked to their molecular architecture. Modifications to the substituent groups on the aromatic ring and the nature of the alkyl ester chain can profoundly alter their interaction with biological targets.

The electronic and steric properties of substituents on the benzene (B151609) ring of 4-amino-2-hydroxybenzoate analogs play a pivotal role in their binding affinity to biological receptors. The amino (-NH2) and hydroxyl (-OH) groups are key features, capable of forming hydrogen bonds with receptor sites. The relative positions of these groups, along with the ester moiety, create a specific pharmacophore that dictates receptor recognition.

Studies on related compounds, such as p-hydroxybenzoate and p-aminobenzoate derivatives, have shown that the electronic nature of substituents can modulate the acidity of the phenolic hydroxyl group and the basicity of the amino group, which in turn affects the strength of hydrogen bonding. For instance, electron-withdrawing groups can increase the acidity of the hydroxyl group, potentially leading to stronger interactions with certain receptor sites. Conversely, electron-donating groups can enhance the basicity of the amino group.

The crystal structures of p-hydroxybenzoate hydroxylase complexed with analogs like 4-aminobenzoate (B8803810) and 2-hydroxy-4-aminobenzoate reveal how these molecules orient themselves within an active site. nih.gov The binding of substrate analogs bearing a 4-amino group can lead to the binding of a water molecule near key amino acid residues, facilitating a hydrogen-bonding network. nih.gov This highlights the importance of the amino group in mediating specific interactions. Furthermore, the presence of a hydroxyl group at the 2-position, as in 2-hydroxy-4-aminobenzoate, can lead to significant conformational changes in the enzyme, including the displacement of the flavin ring from the active site. nih.gov

Table 1: Influence of Substituents on Receptor Interaction for 4-Amino-2-hydroxybenzoate Analogs (Hypothetical Data for Illustrative Purposes)

| Substituent at Position 5 | Electronic Effect | Steric Hindrance | Predicted Receptor Binding Affinity |

| -H | Neutral | Low | Moderate |

| -Cl | Electron-withdrawing | Low | Moderate to High |

| -NO2 | Strongly Electron-withdrawing | Moderate | Variable (potential for steric clash) |

| -CH3 | Electron-donating | Low | Moderate |

| -C(CH3)3 | Electron-donating | High | Low |

This table is a hypothetical representation to illustrate the concepts of electronic and steric effects.

The ester group in 3-Methylbutyl 4-amino-2-hydroxybenzoate is susceptible to enzymatic hydrolysis by esterases present in various biological systems. The rate of this hydrolysis is significantly influenced by the structure of the alkyl (in this case, 3-methylbutyl) chain. Both the length and branching of the alkyl chain can affect the accessibility of the ester carbonyl group to the active site of hydrolytic enzymes.

Studies on homologous series of ester prodrugs have demonstrated a clear relationship between alkyl chain length and the rate of enzymatic hydrolysis. nih.gov For a series of α- and β-naphthyl esters, the peak hydrolytic rate was observed at a specific chain length (C6 for the α-series and C5 for the β-series). nih.gov This suggests that there is an optimal chain length for fitting into the enzyme's active site.

For this compound, the alkyl group is a branched five-carbon chain. Branching can introduce steric hindrance, which may either decrease or, in some cases, increase the rate of hydrolysis depending on the specific topology of the enzyme's active site. The "3-methyl" substitution on the butyl chain of the titular compound could potentially shield the ester linkage from enzymatic attack, leading to a slower rate of hydrolysis compared to a linear pentyl ester. This increased stability could be advantageous in applications where a prolonged duration of action is desired.

Table 2: Predicted Relative Rates of Enzymatic Hydrolysis for Different Alkyl Esters of 4-Amino-2-hydroxybenzoic Acid

| Alkyl Group | Chain Length | Branching | Predicted Relative Rate of Hydrolysis |

| Methyl | 1 | None | High |

| Ethyl | 2 | None | High |

| Propyl | 3 | None | Moderate-High |

| Butyl | 4 | None | Moderate |

| Pentyl | 5 | None | Moderate-Low |

| 3-Methylbutyl | 5 | Yes | Low |

| Hexyl | 6 | None | Low |

This table provides a predicted trend based on general principles of enzymatic hydrolysis and steric hindrance.

Quantitative Structure-Activity Relationships (QSAR) for Biological Endpoints

QSAR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of PABA derivatives, QSAR analysis indicated that electronic parameters, such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining their antimicrobial activity. chitkara.edu.inindexcopernicus.com This suggests that the ability of the molecule to participate in electronic interactions is crucial for its antimicrobial effect. For p-hydroxybenzoic acid derivatives, topological indices such as the valence first order molecular connectivity index (1χv) and Kier's shape indices (κα1, κ1) were found to be important. nih.gov

A hypothetical QSAR model for the antimicrobial activity of 4-amino-2-hydroxybenzoate esters might take the following form:

log(1/MIC) = β₀ + β₁LUMO + β₂logP + β₃*MR

Where:

MIC is the Minimum Inhibitory Concentration.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

logP is the logarithm of the octanol-water partition coefficient (a hydrophobicity descriptor).

MR is the Molar Refractivity (a steric descriptor).

β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of molecules.

The reliability of a QSAR model depends on its rigorous validation. ecetoc.org This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR model not only has predictive power but can also offer insights into the mechanism of action.

For instance, a positive correlation with logP in a QSAR model for antimicrobial activity would suggest that the ability of the compound to partition into the lipid-rich bacterial cell membrane is a key factor. A negative correlation with a steric descriptor might indicate that bulky molecules are less able to access the target site. The importance of electronic descriptors like LUMO energy in models for PABA derivatives suggests that their mechanism may involve interference with electronic processes within the bacterial cell. chitkara.edu.inindexcopernicus.com

The mechanistic interpretation of a QSAR model for this compound would involve analyzing the contribution of each descriptor. The 3-methylbutyl group would significantly influence the hydrophobicity (logP) and steric properties (MR) of the molecule, and a predictive model would quantify the impact of these properties on its antimicrobial potency.

Correlation of Molecular Structure with Environmental Fate Parameters

The environmental fate of a chemical is determined by a combination of its physicochemical properties and its susceptibility to various degradation processes. Structure-property relationships can be used to predict these parameters.

The degradation of p-aminobenzoic acid (PABA) and its esters, which are used as UV filters, has been a subject of environmental research. mdpi.comnih.gov These studies indicate that while they have some photochemical stability, they can be degraded by advanced oxidation processes. mdpi.comnih.gov The rate of degradation is influenced by the chemical environment, including the presence of natural organic matter. mdpi.com

The structure of this compound, particularly the presence of the amino and hydroxyl groups on the aromatic ring and the ester linkage, will dictate its environmental behavior. The amino and hydroxyl groups can influence its water solubility and potential for photodegradation. The ester group is susceptible to abiotic and biotic hydrolysis. The branched alkyl chain may influence the rate of biodegradation, as linear alkyl chains are often more readily degraded by microorganisms. The anaerobic degradation of 4-alkylbenzoates has been shown to be dependent on the specific enzymatic pathways present in microorganisms. nih.gov

Table 3: Predicted Environmental Fate Parameters for this compound Based on its Structure

| Environmental Fate Parameter | Key Structural Features | Predicted Behavior |

| Water Solubility | -NH2, -OH groups | Moderate |

| Adsorption to Soil/Sediment (Koc) | Hydrophobic 3-methylbutyl group | Moderate to High |

| Biodegradation | Branched alkyl chain, aromatic ring | Slow to Moderate |

| Photodegradation | Aromatic ring with -NH2 and -OH | Potential for photodegradation |

| Hydrolysis | Ester linkage | Susceptible to hydrolysis |

Relationship between Structure and Hydrolysis Rates (e.g., Hammett Linear Free Energy Relationships)

The hydrolysis of an ester is a critical reaction that influences its stability and persistence. For benzoate (B1203000) esters like this compound, the rate of hydrolysis, particularly under alkaline conditions (a BAC2 mechanism), is highly dependent on the electronic properties of the substituents on the aromatic ring.

The Hammett Linear Free Energy Relationship (LFER) provides a quantitative framework for understanding these electronic effects. researchgate.netviu.ca The relationship is described by the Hammett equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the reference reaction (hydrolysis of a benzoate ester with no substituent).

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent and its position (meta or para) on the ring. A negative σ value indicates an electron-donating group (EDG), while a positive value indicates an electron-withdrawing group (EWG). utexas.edu

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. utexas.edu For alkaline ester hydrolysis, ρ is positive, signifying that the reaction is accelerated by EWGs, which stabilize the build-up of negative charge in the transition state. viu.ca

In the structure of this compound, the aromatic ring has two key substituents: an amino group (-NH₂) at the para-position and a hydroxyl group (-OH) at the ortho-position relative to the ester linkage. Both are strong electron-donating groups, which is reflected in their negative Hammett σ constants. wikipedia.org